N-cyclopentyl-N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
CAS No.: 898461-11-5
Cat. No.: VC4753631
Molecular Formula: C22H33N3O4S
Molecular Weight: 435.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898461-11-5 |
|---|---|
| Molecular Formula | C22H33N3O4S |
| Molecular Weight | 435.58 |
| IUPAC Name | N'-cyclopentyl-N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
| Standard InChI | InChI=1S/C22H33N3O4S/c1-16-10-11-17(2)20(15-16)30(28,29)25-14-6-5-9-19(25)12-13-23-21(26)22(27)24-18-7-3-4-8-18/h10-11,15,18-19H,3-9,12-14H2,1-2H3,(H,23,26)(H,24,27) |
| Standard InChI Key | AYNXALIZEFZYKL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3CCCC3 |
Introduction
N-cyclopentyl-N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound characterized by its unique structural features, including a cyclopentyl group, a piperidine derivative, and a sulfonamide moiety. This compound is classified as a sulfonamide derivative due to the presence of the sulfonyl group attached to a piperidine ring. It has significant potential in pharmaceutical applications, particularly in medicinal chemistry and pharmacology.
Synthesis and Reaction Conditions
The synthesis of N-cyclopentyl-N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves several key steps, including the reaction of appropriate precursors under controlled conditions such as temperature, solvent choice, and reaction time. These conditions are crucial for optimizing yield and purity.
Biological Activities and Potential Applications
This compound is associated with various biological activities, making it a subject of interest in medicinal chemistry. While specific biological targets or mechanisms of action are not detailed in available literature, its structural features suggest potential interactions with biological systems. Research into this compound could lead to significant advancements in pharmacology, particularly in areas where sulfonamide derivatives have shown efficacy.
Computational Analysis and Future Directions
The three-dimensional conformation of the compound can be analyzed using computational chemistry methods to predict its reactivity and interaction with biological targets. This approach can provide insights into potential therapeutic applications and guide further structural optimization. Future studies should focus on quantitative data regarding binding affinities and biological activity to enhance understanding of its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume